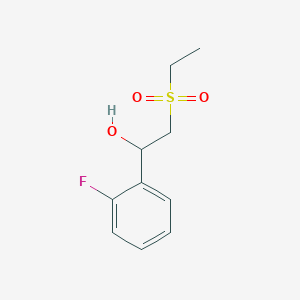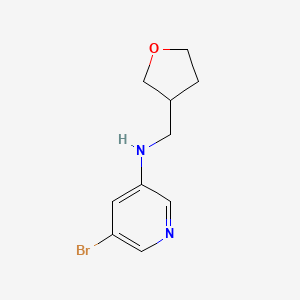
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine is a chemical compound that has been extensively studied in scientific research. This compound is known for its potential applications in the field of medicinal chemistry due to its unique properties.
Wirkmechanismus
The mechanism of action of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine involves the inhibition of various enzymes and receptors. This compound has been shown to inhibit the activity of kinases, which are enzymes that play a crucial role in cell signaling pathways. Additionally, this compound has been shown to inhibit the activity of various receptors, including the adenosine A2A receptor, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine have been extensively studied in vitro and in vivo. This compound has been shown to have potent anti-inflammatory and anti-cancer effects, making it a potential candidate for the development of new therapeutic agents. Additionally, this compound has been shown to have low toxicity and good bioavailability, making it a promising candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine in lab experiments is its potent inhibitory activity against various enzymes and receptors. This compound has been shown to have good selectivity and potency, making it a useful tool for studying various biological processes. However, one of the limitations of using this compound in lab experiments is its relatively high cost and the complexity of its synthesis method.
Zukünftige Richtungen
There are several future directions for the study of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine. One area of research that has received significant attention is the development of new therapeutic agents based on this compound. Additionally, there is a need for further studies to understand the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, there is a need for the development of new synthesis methods that are more efficient and cost-effective.
Synthesemethoden
The synthesis of 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine involves a multi-step process that includes the use of various reagents and solvents. The first step involves the reaction of 3-bromo-5-chloropyridine with sodium hydroxide to form the corresponding pyridine-N-oxide. The pyridine-N-oxide is then reacted with oxirane to form 5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine. This synthesis method has been optimized to produce high yields of the desired product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine has been extensively studied for its potential applications in the field of medicinal chemistry. This compound has been shown to have potent inhibitory activity against various enzymes and receptors, making it a potential candidate for the development of new therapeutic agents. Some of the areas of research where this compound has been studied include cancer, inflammation, and infectious diseases.
Eigenschaften
IUPAC Name |
5-bromo-N-(oxolan-3-ylmethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O/c11-9-3-10(6-12-5-9)13-4-8-1-2-14-7-8/h3,5-6,8,13H,1-2,4,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRYAUAQZQVPXOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1CNC2=CC(=CN=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


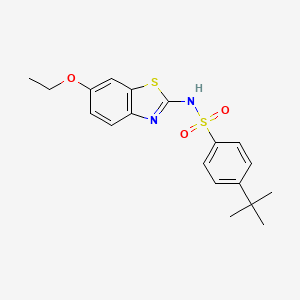
![N-Cyclobutyl-1H-pyrrolo[2,3-b]pyridine-5-amine](/img/structure/B6627384.png)
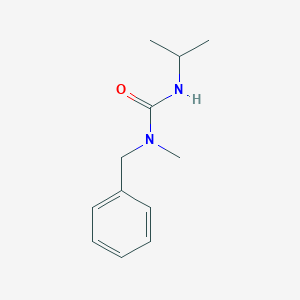
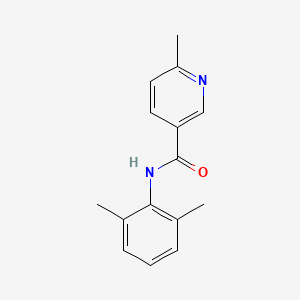
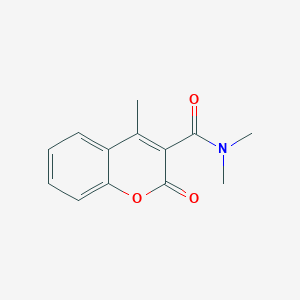
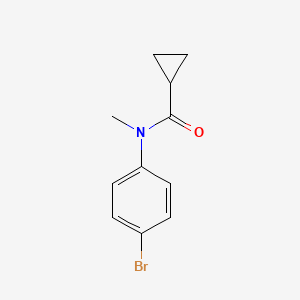
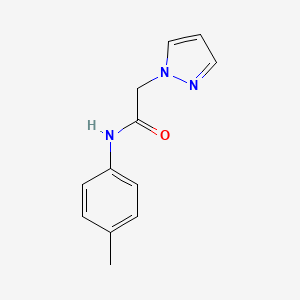


![5-Methyl-2,3-[1,3]butadieno-5,6-propano-5,6-dihydroimidazo[1,2-c]quinazoline-11-one](/img/structure/B6627437.png)

![4-Benzyl-3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B6627444.png)
